Tetrakis(4-(pyridin-4-yl)phenyl)methane
Overview
Description
Tetrakis(4-(pyridin-4-yl)phenyl)methane is a rigid tetrahedral aromatic compound that features four pyridin-4-yl groups attached to a central methane core. This compound is known for its unique structural properties, making it a valuable building block in the synthesis of metal-organic frameworks and other supramolecular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(4-(pyridin-4-yl)phenyl)methane can be synthesized through a multi-step organic synthesis process. One common method involves the condensation of pyridine-4-carboxaldehyde with tetraphenylmethane under specific reaction conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The process involves optimizing reaction conditions to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-(pyridin-4-yl)phenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridin-4-yl rings .
Scientific Research Applications
Tetrakis(4-(pyridin-4-yl)phenyl)methane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tetrakis(4-(pyridin-4-yl)phenyl)methane involves its ability to form stable complexes with metal ions through coordination bonds. The pyridin-4-yl groups act as electron-donating ligands, facilitating the formation of metal-organic frameworks and other supramolecular structures. These interactions can influence the electronic properties and stability of the resulting complexes .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylmethane: A structurally similar compound with four phenyl groups attached to a central methane core.
Tetrakis(4-(pyridin-3-yl)phenyl)methane: Similar structure but with pyridin-3-yl groups instead of pyridin-4-yl groups.
Tetrakis(4-(pyridin-2-yl)phenyl)methane: Similar structure but with pyridin-2-yl groups instead of pyridin-4-yl groups.
Uniqueness
Tetrakis(4-(pyridin-4-yl)phenyl)methane is unique due to the specific positioning of the pyridin-4-yl groups, which enhances its ability to form stable coordination complexes and metal-organic frameworks. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various scientific applications .
Properties
IUPAC Name |
4-[4-[tris(4-pyridin-4-ylphenyl)methyl]phenyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H32N4/c1-9-41(10-2-33(1)37-17-25-46-26-18-37)45(42-11-3-34(4-12-42)38-19-27-47-28-20-38,43-13-5-35(6-14-43)39-21-29-48-30-22-39)44-15-7-36(8-16-44)40-23-31-49-32-24-40/h1-32H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVXUFJCXRDJSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(C3=CC=C(C=C3)C4=CC=NC=C4)(C5=CC=C(C=C5)C6=CC=NC=C6)C7=CC=C(C=C7)C8=CC=NC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H32N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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